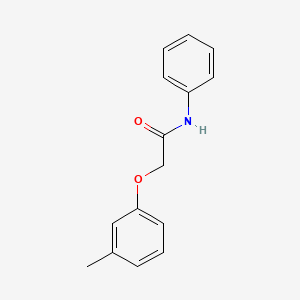
Elamipretide TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elamipretide TFA, also known as MTP-131, is a novel mitochondria-targeting tetrapeptide. It is designed to ameliorate mitochondrial dysfunction by targeting and stabilizing cardiolipin, a key lipid in the inner mitochondrial membrane. This compound has shown promise in treating conditions associated with mitochondrial dysfunction, such as heart failure, ischemia-reperfusion injury, and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Elamipretide TFA is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: Elamipretide TFA undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Peptide bonds in Elamipretide can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized Elamipretide with modified dimethyltyrosine.
Reduction: Reduced forms of Elamipretide.
Substitution: Hydrolyzed peptide fragments.
Aplicaciones Científicas De Investigación
Elamipretide TFA has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and mitochondrial targeting.
Biology: Investigated for its role in mitochondrial function and cellular bioenergetics.
Medicine: Explored as a therapeutic agent for heart failure, ischemia-reperfusion injury, neurodegenerative diseases, and age-related macular degeneration
Mecanismo De Acción
Elamipretide TFA exerts its effects by binding to cardiolipin in the inner mitochondrial membrane. This binding stabilizes cardiolipin and prevents its peroxidation, thereby maintaining mitochondrial membrane integrity and function. The compound enhances mitochondrial respiration, reduces the production of reactive oxygen species (ROS), and improves ATP production. These effects contribute to the preservation of cellular bioenergetics and protection against mitochondrial dysfunction .
Comparación Con Compuestos Similares
SS-31: Another mitochondria-targeting peptide with similar cardiolipin-stabilizing properties.
Bendavia: A compound with comparable mechanisms of action, targeting mitochondrial dysfunction.
MTP-131: Another name for Elamipretide, highlighting its mitochondrial targeting properties
Uniqueness: Elamipretide TFA is unique due to its specific targeting of cardiolipin and its ability to stabilize mitochondrial membranes. This specificity makes it particularly effective in conditions associated with mitochondrial dysfunction, setting it apart from other compounds with broader or less targeted mechanisms of action .
Propiedades
Fórmula molecular |
C34H50F3N9O7 |
|---|---|
Peso molecular |
753.8 g/mol |
Nombre IUPAC |
6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H49N9O5.C2HF3O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;3-2(4,5)1(6)7/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);(H,6,7) |
Clave InChI |
WLZHRKGRZBGUJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12460768.png)
![(5Z)-5-(3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene)-2-merc+](/img/structure/B12460769.png)
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]hexanamide](/img/structure/B12460780.png)

![N-(furan-2-ylmethyl)-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12460796.png)
![N-[3-(dimethylamino)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B12460800.png)
![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B12460815.png)

![N-(2,5-dimethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460831.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide](/img/structure/B12460832.png)

![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12460838.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460846.png)
